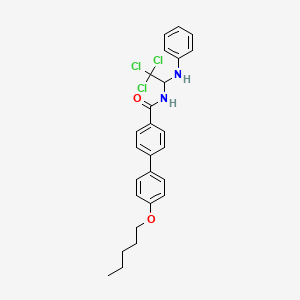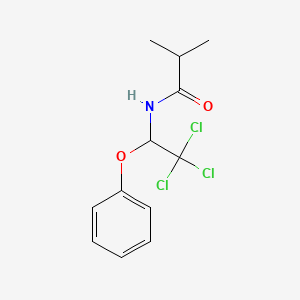
N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide
Overview
Description
N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide, also known as S-triazine, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound has gained attention due to its unique properties, such as its ability to inhibit the growth of cancer cells and its potential as a pesticide. In
Scientific Research Applications
N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields. In the field of cancer research, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth. In the field of agriculture, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide has potential as a pesticide due to its ability to inhibit the growth of certain pests.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide involves its interaction with various enzymes and proteins in the cell. In cancer cells, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide induces apoptosis by activating the caspase pathway and inhibiting the activity of certain anti-apoptotic proteins. It also inhibits the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. In pests, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide disrupts the nervous system by inhibiting the activity of acetylcholinesterase.
Biochemical and Physiological Effects:
N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide induces apoptosis and cell cycle arrest. It also inhibits the activity of certain enzymes involved in cancer cell growth. In pests, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide disrupts the nervous system and inhibits the activity of acetylcholinesterase. In mammals, N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide has been shown to have low toxicity and is rapidly eliminated from the body.
Advantages and Limitations for Lab Experiments
N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide has several advantages for lab experiments, such as its ability to inhibit the growth of cancer cells and its potential as a pesticide. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further optimization of the synthesis method to improve yield and purity.
Future Directions
There are several future directions for the study of N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide. In the field of cancer research, further studies are needed to explore the potential of N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide as a therapeutic agent for various types of cancer. In the field of agriculture, further studies are needed to optimize the use of N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide as a pesticide and to explore its potential as a biopesticide. Additionally, further studies are needed to optimize the synthesis method of N-(1-anilino-2,2,2-trichloroethyl)-4'-(pentyloxy)-4-biphenylcarboxamide to improve yield and purity.
properties
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-4-(4-pentoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl3N2O2/c1-2-3-7-18-33-23-16-14-20(15-17-23)19-10-12-21(13-11-19)24(32)31-25(26(27,28)29)30-22-8-5-4-6-9-22/h4-6,8-17,25,30H,2-3,7,18H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWJJZVPYMCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-anilino-2,2,2-trichloroethyl)-4-(4-pentoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3824468.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B3824491.png)
![4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B3824502.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3824506.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]nicotinamide](/img/structure/B3824516.png)
![N-{1-[(tert-butylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3824517.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3824522.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
![2,6-dimethoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3824541.png)
![3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B3824544.png)
![2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3824549.png)

![N,N'-(2,3,5,6-tetrachloro-1,4-phenylene)bis[N-(phenylsulfonyl)acetamide]](/img/structure/B3824562.png)